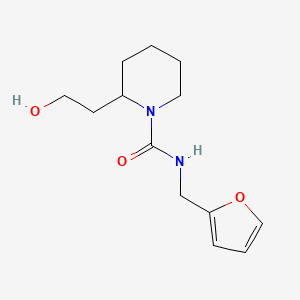
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol, also known as MIBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIBE is a synthetic compound that belongs to the class of isoquinoline derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol acts as an agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes. Activation of the sigma-1 receptor has been found to have neuroprotective effects and can modulate neurotransmitter release. 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has also been shown to protect against neuronal damage in animal models of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol in lab experiments include its high potency and selectivity for the sigma-1 receptor. 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol is also relatively easy to synthesize and has a low toxicity profile. However, the limitations of using 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol in lab experiments include its limited solubility in aqueous solutions and the lack of available data on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for research on 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol. One potential area of research is the development of 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol as a treatment for other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol and to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol involves the reaction of 1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylic acid with 4-methylsulfonylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol.
Applications De Recherche Scientifique
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. 2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol has also been shown to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-18-6-4-3-5-15(18)11-12-20(14)13-19(21)16-7-9-17(10-8-16)24(2,22)23/h3-10,14,19,21H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGVZSJWVFWTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1CC(C3=CC=C(C=C3)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methylsulfonylphenyl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)
![[1-(4-Hydroxybutyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6639787.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)
![1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B6639810.png)
![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)



![1-Benzyl-3-[(2,5-difluorophenyl)methyl]-1-(2-hydroxyethyl)urea](/img/structure/B6639843.png)
![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)

![1-hydroxy-N-[[4-(2-methylphenyl)oxan-4-yl]methyl]cyclopentane-1-carboxamide](/img/structure/B6639868.png)
![2-Methyl-1-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol](/img/structure/B6639869.png)
![(4-Fluorophenyl)-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6639875.png)